Cas no 2034371-37-2 (4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide)

4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide
- 4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
- 2034371-37-2
- 4-benzoyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
- F6525-5521
- AKOS032466243
-
- インチ: 1S/C24H20N4O2/c29-23(19-4-2-1-3-5-19)20-6-8-21(9-7-20)24(30)26-14-15-28-17-22(16-27-28)18-10-12-25-13-11-18/h1-13,16-17H,14-15H2,(H,26,30)
- InChIKey: HGJXDXWVPBHCNQ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)NCCN1C=C(C2C=CN=CC=2)C=N1
計算された属性
- 精确分子量: 396.15862589g/mol
- 同位素质量: 396.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 30
- 回転可能化学結合数: 7
- 複雑さ: 564
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 76.9Ų
4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-5521-25mg |
4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-37-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6525-5521-100mg |
4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-37-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6525-5521-3mg |
4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-37-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-5521-2mg |
4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-37-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6525-5521-30mg |
4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-37-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6525-5521-5μmol |
4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-37-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-5521-50mg |
4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-37-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6525-5521-5mg |
4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-37-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-5521-75mg |
4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-37-2 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6525-5521-10mg |
4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-37-2 | 10mg |
$79.0 | 2023-09-08 |
4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamideに関する追加情報
Professional Introduction to Compound with CAS No. 2034371-37-2 and Product Name: 4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide
The compound with the CAS number 2034371-37-2 and the product name 4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention for its potential applications in drug development, particularly in the modulation of biological pathways relevant to various diseases. The compound's molecular framework integrates multiple pharmacophoric elements, making it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the development of heterocyclic compounds due to their diverse biological activities and structural versatility. The presence of both pyridine and pyrazole rings in 4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide contributes to its unique pharmacological profile. Pyridine derivatives are well-known for their role in central nervous system (CNS) disorders, while pyrazole scaffolds have been extensively studied for their anti-inflammatory and antimicrobial properties. The combination of these motifs suggests that this compound may exhibit multifaceted therapeutic effects.
One of the most compelling aspects of this compound is its potential to interact with key enzymes and receptors involved in disease pathways. The benzoyl group at the 4-position of the benzamide moiety is a common pharmacophore found in many bioactive molecules, known for its ability to enhance binding affinity and metabolic stability. Additionally, the ethyl chain extending from the pyrazole ring introduces flexibility, allowing for optimal positioning within biological targets. This structural design aligns with current trends in drug discovery, where molecules are engineered to maximize efficacy while minimizing off-target effects.
Recent studies have highlighted the importance of pyridinyl-pyrazole hybrids in medicinal chemistry. These compounds have shown promise in treating a range of conditions, including cancer, neurodegenerative diseases, and infectious disorders. For instance, derivatives of this class have been reported to inhibit kinases and other enzymes implicated in tumor growth and progression. The specific substitution pattern in 4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide may confer unique interactions with these targets, making it a valuable tool for mechanistic studies.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the pyrazole ring via condensation reactions, followed by functionalization at the 4-position with a pyridine substituent. The introduction of the benzoyl group and the ethyl chain necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled chemists to construct complex molecules like this one with increasing efficiency, paving the way for rapid discovery and development.
Evaluation of 4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide has begun in vitro using various bioassays to assess its biological activity. Preliminary results indicate that it exhibits significant inhibitory effects on certain enzymes relevant to inflammation and cell proliferation. These findings are consistent with the structural features that promote interactions with biological targets. Further investigations are underway to elucidate the exact mechanisms by which this compound exerts its effects, which will be crucial for optimizing its therapeutic potential.
The role of computational chemistry in drug design has become increasingly prominent, particularly for molecules as complex as this one. Molecular modeling techniques allow researchers to predict how 4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide will interact with proteins and other biomolecules at an atomic level. These simulations can guide synthetic modifications aimed at improving binding affinity and selectivity. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process and increase the likelihood of success.
Future directions for research on this compound include exploring its potential as a lead molecule for novel therapeutics. Given its structural complexity and promising biological activity, it may serve as a foundation for generating analogs with enhanced properties. Additionally, studies could focus on understanding how variations in its structure influence its pharmacokinetic profile, which is critical for determining its suitability for clinical use. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate laboratory findings into tangible therapeutic benefits.
The development of new drugs remains one of the most challenging yet rewarding endeavors in science. Compounds like 4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide exemplify how innovative molecular design can unlock new possibilities for treating human diseases. As research progresses, it is hoped that such molecules will contribute to improving patient outcomes across various medical conditions. The continued exploration of heterocyclic systems promises to yield additional breakthroughs that will shape the future of medicine.
2034371-37-2 (4-benzoyl-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide) Related Products
- 1805144-95-9(Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate)
- 1568178-54-0((1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)
- 2792186-06-0(1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole trihydrochloride)
- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)
- 1925459-49-9(6-Bromo-4-chloro-5,7-dimethyl-3-nitroquinoline)
- 383136-01-4(1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde)
- 1346606-52-7(Tri(16-hydroxy)oleoylglycerol)
- 2411272-12-1(N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide)
- 2034558-52-4(N-1-(1-benzofuran-2-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)
- 859495-47-9(4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide)




